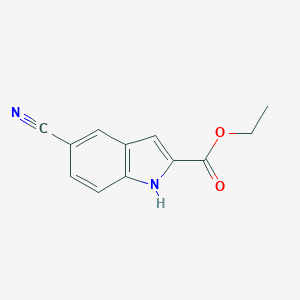
Ethyl-5-Cyanoindol-2-carboxylat
Übersicht
Beschreibung
Ethyl 5-cyanoindole-2-carboxylate is a compound of interest in organic chemistry due to its potential applications in various chemical reactions and molecular studies. While specific research on Ethyl 5-cyanoindole-2-carboxylate is limited, insights can be drawn from related compounds in the indole and cyanoindole families.
Synthesis Analysis
- Synthesis Techniques : Similar compounds, such as Ethyl 5-chloro-3-phenylindole-2-carboxylate, have been synthesized through methods involving acylation and cyclization processes. These methods typically involve intermediate steps and careful control of reaction conditions (Fürstner, Hupperts, & Seidel, 2003).
Molecular Structure Analysis
- Crystal Structure : The molecular and crystal structures of related compounds have been determined using X-ray diffraction methods. For instance, Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has a monoclinic crystal structure with specific unit cell parameters (Minga, 2005).
Chemical Reactions and Properties
- Chemical Reactivity : Research on similar compounds, like Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates, shows they can undergo reactions such as intramolecular cyclization to form imidazopyrimidine and aminoindole derivatives (Marjani & Khalafy, 2010).
- Reaction Conditions : Specific conditions, such as the presence of thallium trinitrate, can lead to the rearrangement and transformation of related compounds like Ethyl acylindole-2-carboxylates (Tani et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Indolderivaten
Ethyl-5-Cyanoindol-2-carboxylat dient als Vorläufer bei der Synthese von Indolderivaten, die in vielen Naturprodukten und Arzneimitteln vorkommen. Diese Derivate zeigen eine breite Palette biologischer Aktivitäten und sind entscheidend für die Entwicklung neuer Medikamente. Die Struktur der Verbindung ermöglicht Modifikationen, die zur Bildung neuer Indol-basierter Einheiten mit potentiellen therapeutischen Anwendungen führen können .
Alkaloidsynthese
Alkaloide enthalten Indolstrukturen, und this compound kann verwendet werden, um diese komplexen Moleküle zu konstruieren. Alkaloide haben signifikante pharmakologische Wirkungen und werden in der Medizin wegen ihrer analgetischen, antibakteriellen und entzündungshemmenden Eigenschaften eingesetzt. Die Synthese von Alkaloiden unter Verwendung dieser Verbindung könnte zur Entdeckung neuer Medikamente führen .
Krebsforschung
Indolderivate, die aus this compound synthetisiert werden, werden auf ihre Antikrebs-Eigenschaften untersucht. Diese Verbindungen können mit verschiedenen zellulären Zielstrukturen interagieren und das Wachstum von Krebszellen hemmen. Die Entwicklung von Indol-basierten Medikamenten könnte neue Wege für die Krebsbehandlung eröffnen .
Antimikrobielle Wirkstoffe
Die Forschung zu den antimikrobiellen Eigenschaften von Indolderivaten, die aus this compound hergestellt werden, ist noch nicht abgeschlossen. Diese Verbindungen könnten zur Entwicklung neuer Antibiotika führen, die gegen resistente Bakterienstämme und andere Mikroben wirksam sind .
Behandlung von Störungen
Die Derivate der Verbindung werden für die Behandlung verschiedener Störungen im menschlichen Körper untersucht. Dazu gehören neurologische Störungen, bei denen Indolstrukturen eine Rolle in den Neurotransmitterprozessen spielen. Die Vielseitigkeit von this compound ermöglicht die Entwicklung von Medikamenten, die potenziell eine Reihe von Erkrankungen behandeln könnten .
Materialwissenschaften
Neben seinen biologischen Anwendungen kann this compound auch zur Materialwissenschaft beitragen. Seine chemische Struktur könnte bei der Synthese organischer Verbindungen verwendet werden, die die Grundlage für neue Materialien mit einzigartigen Eigenschaften wie Leitfähigkeit oder Lumineszenz bilden .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 5-cyanoindole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can have diverse molecular and cellular effects .
Biochemische Analyse
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities , suggesting that Ethyl 5-cyanoindole-2-carboxylate may also influence cell function in various ways.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 5-cyano-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOXWAHGVEQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405796 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105191-13-7 | |
| Record name | Ethyl 5-cyanoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

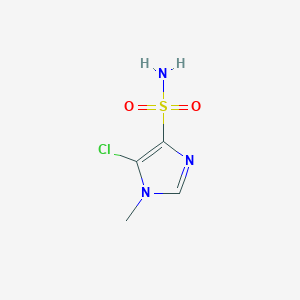
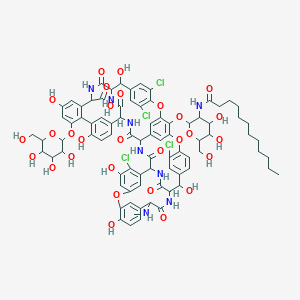
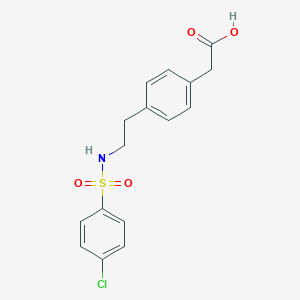
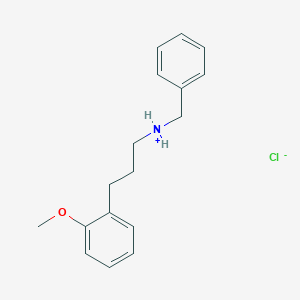
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
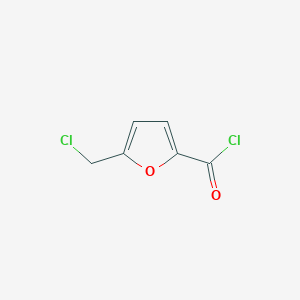



![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

